molecular formula C23H26N2O2 B2904102 N-(3-(4-(dimethylamino)phenyl)propyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 953383-16-9

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2904102
CAS No.: 953383-16-9
M. Wt: 362.473
InChI Key: WZYQENTXSJLEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C23H26N2O2 and its molecular weight is 362.473. The purity is usually 95%.
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Biological Activity

N-(3-(4-(dimethylamino)phenyl)propyl)-2-(naphthalen-2-yloxy)acetamide, a compound with the molecular formula C23H26N2O2, has garnered interest in various biological studies due to its potential therapeutic applications. This article discusses the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant research findings.

  • Molecular Formula : C23H26N2O2
  • Molecular Weight : 362.473 g/mol
  • Purity : Typically 95% .

The compound exhibits several biological activities that can be attributed to its structural components. The presence of the dimethylamino group is believed to enhance its interaction with biological targets, particularly in neuroprotective and anticancer contexts.

  • Neuroprotective Effects : Research indicates that compounds similar to this compound may protect neuronal cells from oxidative stress-induced death. In studies involving lactate dehydrogenase assays, compounds with similar alkyl chains demonstrated significant neuroprotection, suggesting that the structure of this compound could confer similar benefits .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity. Similar derivatives have shown cytotoxic effects against various cancer cell lines, indicating that modifications in the alkyl chain can influence the efficacy of such compounds in cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionInhibits neuronal cell death in oxidative stress models
Anticancer ActivityExhibits cytotoxicity against cancer cell lines
Enzyme InhibitionPotential to inhibit cholinesterase enzymes, relevant for Alzheimer's therapy

Detailed Research Findings

  • Neuroprotective Activity : In a study focused on neuroprotective agents, it was found that compounds with a similar structure significantly reduced neuronal cell death induced by oxidative stress. The effectiveness was linked to the length of the alkyl chain and specific substitutions on the oxindole core .
  • Cytotoxicity in Cancer Models : A related study evaluated various derivatives for their cytotoxic effects on FaDu hypopharyngeal tumor cells. The findings indicated that modifications to the naphthalene moiety could enhance cytotoxicity and apoptosis induction compared to standard treatments like bleomycin .
  • Cholinesterase Inhibition : Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management. The structural characteristics of these compounds were found to influence their binding affinity and selectivity towards AChE and butyrylcholinesterase (BuChE) enzymes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to both the naphthalene and dimethylamino groups significantly impact biological activity. For example:

  • Alkyl Chain Length : Variations in alkyl chain length were shown to affect neuroprotective properties.
  • Substituents on Aromatic Rings : Different substituents can modulate interactions with biological targets, enhancing or diminishing activity.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-25(2)21-12-9-18(10-13-21)6-5-15-24-23(26)17-27-22-14-11-19-7-3-4-8-20(19)16-22/h3-4,7-14,16H,5-6,15,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYQENTXSJLEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.